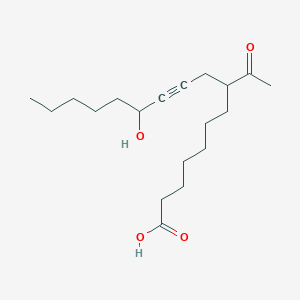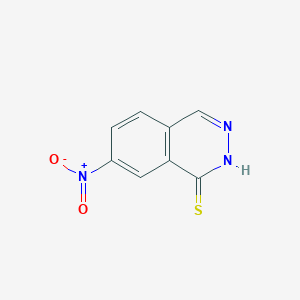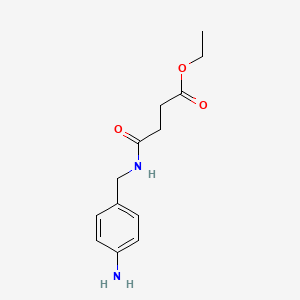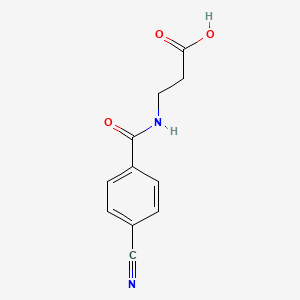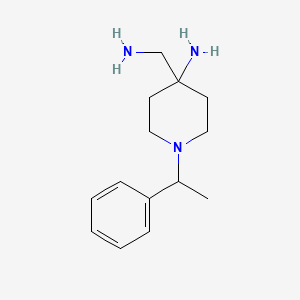
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group and a phenyl-ethyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the reductive amination of 1-(1-phenyl-ethyl)-piperidin-4-one with formaldehyde and ammonia. The reaction is usually carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
科学的研究の応用
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl-ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(1-Phenyl-ethyl)-piperidin-4-one: A precursor in the synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine.
4-Aminomethyl-piperidine: Lacks the phenyl-ethyl group but shares the aminomethyl-piperidine core structure.
1-Phenyl-ethylamine: Contains the phenyl-ethyl group but lacks the piperidine ring.
Uniqueness
This compound is unique due to the combination of its aminomethyl and phenyl-ethyl groups attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
4-(aminomethyl)-1-(1-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-12(13-5-3-2-4-6-13)17-9-7-14(16,11-15)8-10-17/h2-6,12H,7-11,15-16H2,1H3 |
InChIキー |
RFTUSYLPPWZUBS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)(CN)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
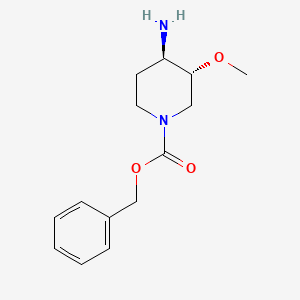
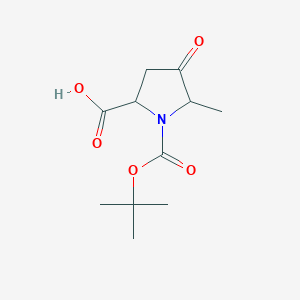
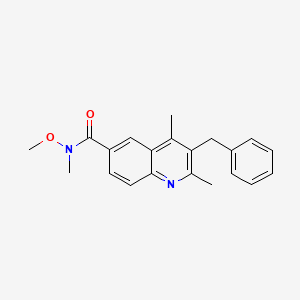
![methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B8516067.png)
![(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(3-phenylpropanoyl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B8516070.png)
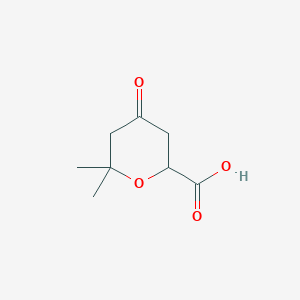
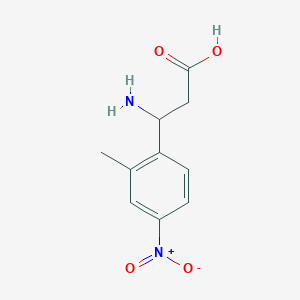
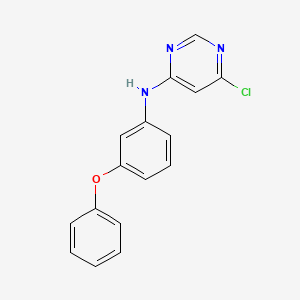
![2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8516096.png)
